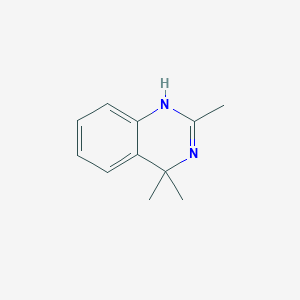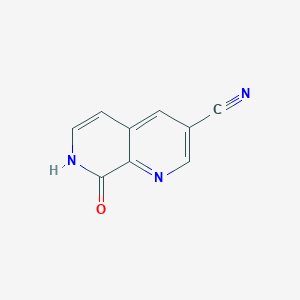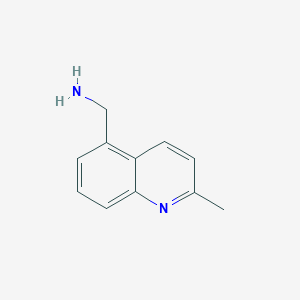
7-Amino-2-naphthaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Amino-2-naftoaldehído es un compuesto orgánico con la fórmula molecular C11H9NO. Es un derivado del naftaleno, un hidrocarburo aromático policíclico, y contiene tanto un grupo amino (-NH2) como un grupo aldehído (-CHO) unidos al anillo de naftaleno.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 7-Amino-2-naftoaldehído normalmente implica la nitración de 2-naftoaldehído para formar 7-nitro-2-naftoaldehído, seguido de una reducción para producir el compuesto amino deseado. La nitración generalmente se lleva a cabo utilizando una mezcla de ácido nítrico concentrado y ácido sulfúrico. El paso de reducción se puede lograr utilizando varios agentes reductores, como polvo de hierro en presencia de ácido clorhídrico o hidrogenación catalítica.
Métodos de producción industrial: En un entorno industrial, la producción de 7-Amino-2-naftoaldehído puede implicar procesos de nitración y reducción a gran escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar la eficiencia y el rendimiento del compuesto. Además, se pueden emplear pasos de purificación como la recristalización o la cromatografía para obtener 7-Amino-2-naftoaldehído de alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones: 7-Amino-2-naftoaldehído experimenta varias reacciones químicas, que incluyen:
Oxidación: El grupo aldehído se puede oxidar para formar el ácido carboxílico correspondiente utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: El grupo aldehído se puede reducir para formar el alcohol correspondiente utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: El grupo amino puede participar en reacciones de sustitución electrófila, como la diazotación seguida de acoplamiento con compuestos aromáticos para formar colorantes azoicos.
Reactivos y condiciones comunes:
Oxidación: Permanganato de potasio en un medio alcalino o trióxido de cromo en ácido acético.
Reducción: Borohidruro de sodio en metanol o hidruro de litio y aluminio en éter.
Sustitución: Nitrito de sodio y ácido clorhídrico para la diazotación, seguido de acoplamiento con fenoles o aminas.
Productos principales:
Oxidación: Ácido 7-amino-2-naftoico.
Reducción: Alcohol 7-amino-2-naftilo.
Sustitución: Varios compuestos azoicos dependiendo del socio de acoplamiento.
Aplicaciones Científicas De Investigación
7-Amino-2-naftoaldehído tiene una amplia gama de aplicaciones en investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas más complejas, incluidos colorantes, pigmentos y productos farmacéuticos.
Biología: El compuesto se puede utilizar en el desarrollo de sondas fluorescentes y sensores para detectar moléculas biológicas e iones metálicos.
Industria: 7-Amino-2-naftoaldehído se utiliza en la producción de colorantes y pigmentos para textiles, plásticos y otros materiales.
Mecanismo De Acción
El mecanismo por el cual 7-Amino-2-naftoaldehído ejerce sus efectos depende de su aplicación específica. Por ejemplo, en el desarrollo de sondas fluorescentes, se utilizan las propiedades de fluorescencia del compuesto para detectar la presencia de moléculas diana. Los grupos amino y aldehído pueden interactuar con varios objetivos moleculares, lo que lleva a cambios en la fluorescencia que indican la presencia de analitos específicos. En aplicaciones medicinales, el compuesto puede interactuar con vías biológicas y objetivos moleculares para ejercer efectos terapéuticos, como la inhibición del crecimiento de células cancerosas.
Compuestos similares:
2-Amino-1-naftoaldehído: Estructura similar pero con los grupos amino y aldehído en diferentes posiciones.
7-Nitro-2-naftoaldehído: El derivado nitro de 2-naftoaldehído, utilizado como intermedio en la síntesis de 7-Amino-2-naftoaldehído.
2-Hidroxi-1-naftoaldehído: Contiene un grupo hidroxilo en lugar de un grupo amino, utilizado en la síntesis de bases de Schiff y complejos metálicos.
Singularidad: 7-Amino-2-naftoaldehído es único debido a la presencia de ambos grupos funcionales amino y aldehído en el anillo de naftaleno, lo que le permite participar en una amplia gama de reacciones químicas y aplicaciones. Su capacidad para formar bases de Schiff y compuestos fluorescentes lo hace particularmente valioso en investigación y aplicaciones industriales.
Comparación Con Compuestos Similares
2-Amino-1-naphthaldehyde: Similar structure but with the amino and aldehyde groups in different positions.
7-Nitro-2-naphthaldehyde: The nitro derivative of 2-naphthaldehyde, used as an intermediate in the synthesis of 7-Amino-2-naphthaldehyde.
2-Hydroxy-1-naphthaldehyde: Contains a hydroxyl group instead of an amino group, used in the synthesis of Schiff bases and metal complexes.
Uniqueness: this compound is unique due to the presence of both amino and aldehyde functional groups on the naphthalene ring, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form Schiff bases and fluorescent compounds makes it particularly valuable in research and industrial applications.
Propiedades
Fórmula molecular |
C11H9NO |
|---|---|
Peso molecular |
171.19 g/mol |
Nombre IUPAC |
7-aminonaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C11H9NO/c12-11-4-3-9-2-1-8(7-13)5-10(9)6-11/h1-7H,12H2 |
Clave InChI |
KYFBAEVWQNJXIB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC2=C1C=CC(=C2)N)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Endo-N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B11915820.png)
![6,7,8,9-Tetrahydro-1H-imidazo[4,5-f]quinoline](/img/structure/B11915824.png)
![1-Methyl-1,7-diazaspiro[4.4]nonane hydrochloride](/img/structure/B11915826.png)

![7,8-dihydro-6H-pyrrolo[2,3-g]quinoxaline](/img/structure/B11915840.png)



